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Compound of Interest

2,6-Difluoro-3-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B130997

A Comparative Guide to 2,6-Difluoro-3-
hydroxybenzaldehyde for Researchers

This guide offers a detailed comparison of 2,6-Difluoro-3-hydroxybenzaldehyde with
structurally similar alternatives, providing researchers, scientists, and drug development
professionals with essential experimental data and procedural insights. The information
compiled herein supports the objective evaluation of this compound for various research and
development applications.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and predicted spectroscopic data
for 2,6-Difluoro-3-hydroxybenzaldehyde and its isomeric or related alternatives. This allows
for a direct comparison of their fundamental properties.

Table 1: Physical and Chemical Properties of 2,6-Difluoro-3-hydroxybenzaldehyde and
Alternatives

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b130997?utm_src=pdf-interest
https://www.benchchem.com/product/b130997?utm_src=pdf-body
https://www.benchchem.com/product/b130997?utm_src=pdf-body
https://www.benchchem.com/product/b130997?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

2,6- 2,3- 2,6-
. . . 3-Fluoro-2- 3-
Difluoro-3- Difluoro-6- Difluoro-4-
Property hydroxyben Hydroxyben
hydroxyben hydroxyben hydroxyben
zaldehyde zaldehyde
zaldehyde zaldehyde zaldehyde
152434-88- 187543-89- 100-83-4[6]
CAS Number 532967-21-8 394-50-3[5]
3[1][2][3] 1[4] [7]
Molecular C7H4F202[1]
C7HaF202[4] C7H402F2 C7HsFO2[5] C7HeO2[6][7]
Formula [2]
Molecular 158.10 g/mol 158.10 g/mol 140.11 g/mol
] 158.1 g/mol 122.12 g/mol
Weight [1] [4] [5]
Melting Point 110-114 °C Not available Not available 68 — 70 °C[5] 102-104 °CJ6]
229.9+35.0
Boiling Point °C at 760 Not available Not available Not available 240 °C
mmHg
Orange to White to off-
Appearance pale brown Not available Solid white Tan solid
powder[2] powder[5]
Purity >98%[1] Not available 98% >97%][5] Not available
Inert
4°C, stored
] atmosphere, ] ]
Storage under Not available Not available Not available
room
nitrogen[1]
temperature

Table 2: Predicted Mass Spectrometry Data for 2,6-Difluoro-3-hydroxybenzaldehyde
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Adduct miz

[M+H]* 159.02521
[M+Na]* 181.00715
[M-H]~ 157.01065
[M+NHa4]* 176.05175
[M+K]* 196.98109
[M]* 158.01738
M]- 158.01848

(Data from PubChemlLite, predicted using
CCSbase)[8]

Note:Experimental spectroscopic data (*H NMR, 3C NMR, IR) for 2,6-Difluoro-3-
hydroxybenzaldehyde is not readily available in public databases. Researchers are advised
to perform their own characterization upon synthesis or purchase.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2,6-Difluoro-3-
hydroxybenzaldehyde is not widely published, a plausible synthetic route can be devised
based on established methods for analogous compounds, such as the formylation of
substituted fluorobenzenes.

Proposed Synthesis of 2,6-Difluoro-3-
hydroxybenzaldehyde

A potential synthetic pathway involves the ortho-formylation of a suitably protected 2,6-
difluorophenol. The key steps would likely include:

e Protection of the hydroxyl group: The hydroxyl group of 2,6-difluorophenol would first be
protected to prevent side reactions during the formylation step. A common protecting group
for phenols is the methoxymethyl (MOM) ether.
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 Ortho-lithiation and formylation: The protected 2,6-difluorophenol would then undergo
directed ortho-lithiation using a strong base like n-butyllithium, followed by quenching with an
electrophilic formylating agent such as N,N-dimethylformamide (DMF).

o Deprotection: The final step would be the removal of the protecting group under acidic
conditions to yield the desired 2,6-Difluoro-3-hydroxybenzaldehyde.

A generalized procedure based on the synthesis of similar difluorobenzaldehydes is outlined
below.[9]

General Experimental Protocol for Formylation of a Difluorobenzene Derivative:

» Dissolve the starting difluorobenzene derivative in an anhydrous ethereal solvent (e.qg.,
tetrahydrofuran) in a flame-dried, three-necked flask under an inert atmosphere (e.qg.,
nitrogen or argon).

o Cool the reaction mixture to a low temperature (typically -78 °C) using a dry ice/acetone
bath.

o Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining
the low temperature.

 Stir the reaction mixture at this temperature for a specified period to allow for complete
lithiation.

e Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

» Allow the reaction to warm to room temperature and stir for several hours.

e Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure.
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 Purify the crude product by column chromatography on silica gel to obtain the desired
aldehyde.

Potential Biological Activity and Signaling Pathways

Benzaldehyde derivatives have been reported to exhibit a range of biological activities,
including anti-inflammatory and anticancer effects.[5] While the specific signaling pathways
modulated by 2,6-Difluoro-3-hydroxybenzaldehyde have not been elucidated, studies on
similar compounds suggest potential interactions with key cellular signaling cascades such as
the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a
generalized workflow for investigating the effect of a substituted benzaldehyde on a cellular
signaling pathway.
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General Workflow for Investigating Benzaldehyde Derivatives

Cell Culture & Treatment

Culture relevant cell line (e.g., cancer cells, immune cells)

'

Treat cells with 2,6-Difluoro-3-hydroxybenzaldehyde at various concentrations

iological Assays

Cell Viability Assay (e.g., MTT, MTS) Protein Extraction

e

Western Blot for key signaling proteins (e.g., p-ERK, p-JNK)

Data Analysis

Quantify protein expression levels

:

Statistical Analysis

Draw conclusions on pathway modulation

Click to download full resolution via product page

Caption: Workflow for studying the impact of benzaldehyde derivatives on cell signaling.
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Comparative Analysis and Applications

The introduction of fluorine atoms into organic molecules can significantly alter their
physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to
biological targets. The presence and position of the two fluorine atoms and the hydroxyl group
in 2,6-Difluoro-3-hydroxybenzaldehyde and its alternatives can lead to distinct biological
activities.

For instance, the specific substitution pattern can influence the acidity of the hydroxyl proton
and the reactivity of the aldehyde group. These differences can be exploited in the design of
novel enzyme inhibitors, receptor ligands, or other biologically active molecules. The
alternatives presented in this guide, with their varying substitution patterns, offer a valuable
toolkit for structure-activity relationship (SAR) studies in drug discovery and development.

This comparative guide provides a foundational dataset for researchers interested in utilizing
2,6-Difluoro-3-hydroxybenzaldehyde. While a lack of comprehensive experimental
spectroscopic data necessitates independent characterization, the compiled information on its
properties, a plausible synthetic approach, and potential biological relevance, alongside data
for comparable molecules, should facilitate its informed application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Cross-referencing experimental data for 2,6-Difluoro-3-
hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130997#cross-referencing-experimental-data-for-2-6-
difluoro-3-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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